molecular formula C25H25N6Na3O9 B13441121 Pemetrexed L-Glutamic Acid Trisodium Salt

Pemetrexed L-Glutamic Acid Trisodium Salt

カタログ番号: B13441121
分子量: 622.5 g/mol
InChIキー: WUUKQGFDPJBYPJ-XYTXGRHFSA-K
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pemetrexed L-Glutamic Acid Trisodium Salt is a derivative of pemetrexed, a chemotherapy drug used primarily in the treatment of malignant pleural mesothelioma and non-small cell lung cancer. This compound is known for its antifolate properties, which inhibit several key enzymes involved in folate metabolism and DNA synthesis .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Pemetrexed L-Glutamic Acid Trisodium Salt involves multiple steps, starting from the basic structure of pemetrexed. The process includes the reaction of 4-(2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoic acid with L-glutamic acid under specific conditions to form the trisodium salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are carefully controlled to optimize yield and minimize impurities. The final product is then purified using crystallization techniques .

化学反応の分析

Hydrolysis Reactions

The trisodium salt undergoes hydrolysis under alkaline conditions to yield pemetrexed diacid. This reaction is pivotal during synthesis and purification:

Reaction Conditions

  • Saponification : Treatment with NaOH (0.6M aqueous solution) at 20°C for 1 hour .

  • pH Adjustment : Acidification with HCl to pH 7.9–8.5 to isolate the disodium salt .

Data Table: Hydrolysis Parameters

ParameterValueSource
NaOH Concentration0.6M
Temperature20°C
Reaction Time1 hour
Final Purity>99.7% (HPLC)

Peptide Coupling Reactions

The trisodium salt precursor is synthesized via peptide coupling between 4-[2-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid (2 ) and L-glutamic acid diethyl ester (4 ):

Mechanism

  • Activation : CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) and N-methylmorpholine (NMM) form an active ester intermediate .

  • Coupling : The activated ester reacts with 4 to form pemetrexed diethyl ester (5 ) .

Critical Parameters

  • Solvent System : Dichloromethane/DMF (1:1 v/v) .

  • Temperature : 5–20°C .

  • Yield : 86–90% after saponification .

Alkylation and Impurity Formation

Residual N-methylmorpholine (NMM) or methyl iodide can lead to N-methyl impurities during synthesis:

N-Methyl Impurity

  • Formation : Methylation of the pyrrolopyrimidine nitrogen under basic conditions .

  • Mitigation : Use of high-purity NMM and controlled reaction times .

γ-Dipeptide Impurity

  • Source : Condensation with α-ethyl L-glutamate (11 ), a byproduct in diethyl L-glutamate starting material .

  • Structure : Triacid 8 formed via incomplete ester hydrolysis .

Stability and Degradation

The trisodium salt exhibits sensitivity to:

  • Oxidation : Degrades under aerobic conditions, necessitating inert atmospheres during synthesis .

  • Hydrolysis : Instability in aqueous solutions at extreme pH (<3 or >9) .

Stability Data

ConditionObservationSource
pH 7.5–8.5 (25°C)Stable for 24 hours
pH 3.0 (25°C)15% degradation in 8 hours

Biological Polyglutamation

In vivo, the compound is converted to polyglutamated forms by folylpolyglutamate synthetase, enhancing retention and inhibition of folate-dependent enzymes .

Key Enzymes Targeted

  • Thymidylate synthase (TS)

  • Dihydrofolate reductase (DHFR)

  • Glycinamide ribonucleotide formyltransferase (GARFT) .

Synthetic Byproducts and Control

Common Impurities

ImpurityStructureSource
N-Methyl derivativeMethylated pyrrolopyrimidine
γ-Dipeptide (8 )Triacid with α-ethyl glutamate

Purification Methods

  • Crystallization : Ethanol/water mixtures for disodium salt isolation .

  • Chromatography : Prep-HPLC to achieve >99.5% purity .

科学的研究の応用

Pemetrexed L-Glutamic Acid Trisodium Salt has a wide range of applications in scientific research:

作用機序

Pemetrexed L-Glutamic Acid Trisodium Salt exerts its effects by inhibiting key enzymes involved in folate metabolism, including thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase. These enzymes are crucial for DNA synthesis and cell replication. By inhibiting these enzymes, the compound disrupts DNA synthesis, leading to cell death, particularly in rapidly dividing cancer cells .

類似化合物との比較

Similar Compounds

Uniqueness

Pemetrexed L-Glutamic Acid Trisodium Salt is unique due to its multitargeted approach, inhibiting multiple enzymes involved in folate metabolism. This broad-spectrum inhibition makes it particularly effective in treating various types of cancer, compared to other antifolate drugs that may target only a single enzyme .

生物活性

Pemetrexed L-Glutamic Acid Trisodium Salt is a notable compound primarily recognized as an impurity of the chemotherapeutic agent Pemetrexed, which is extensively used in treating various cancers, particularly non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical implications.

This compound exhibits multitargeted antifolate activity , inhibiting several key enzymes involved in folate metabolism:

  • Thymidylate Synthase (TS)
  • Dihydrofolate Reductase (DHFR)
  • Glycinamide Ribonucleotide Formyltransferase (GARFT)

These enzymes are crucial for the de novo synthesis of nucleotides necessary for DNA and RNA synthesis. By inhibiting these pathways, Pemetrexed disrupts cell replication processes, leading to cytotoxic effects on neoplastic cells .

Pharmacodynamics

The pharmacodynamics of this compound indicate that it competes with reduced folate to inhibit the activity of the aforementioned enzymes. The drug is transported into cells via the reduced folate carrier and membrane folate binding proteins. Once inside, it undergoes conversion to polyglutamate forms by folylpolyglutamate synthetase, which enhances its retention and potency within malignant cells .

Pharmacokinetics

Pemetrexed is administered intravenously and reaches peak plasma concentrations within approximately 30 minutes. Key pharmacokinetic parameters include:

  • Half-life : Approximately 3.5 hours
  • Protein Binding : About 81% bound to plasma proteins
  • Excretion : About 90% excreted in urine within 24 hours post-administration

The pharmacokinetics can vary based on patient factors such as renal function, which is critical for predicting potential toxicity .

Clinical Applications and Case Studies

This compound has been evaluated in various clinical settings:

  • Chemotherapy for NSCLC : It is recommended as a first-line treatment in combination with platinum-based therapies and as a maintenance treatment post-first-line chemotherapy.
  • Toxicity Management : Studies have shown that pre-treatment with folic acid and vitamin B12 can significantly reduce hematologic toxicities associated with Pemetrexed therapy .

Case Study Insights

Several case reports highlight adverse reactions associated with Pemetrexed treatment, including:

  • Pneumonitis : A rare but serious inflammatory response in the lungs.
  • Urticarial Vasculitis : Skin reactions that require careful monitoring.

These findings underscore the importance of managing potential side effects through appropriate pre-treatment protocols .

Comparative Analysis

To better understand the unique characteristics of this compound, a comparative analysis with similar compounds is presented below:

Compound NameStructure SimilarityPrimary Use
PemetrexedHighChemotherapy for lung cancer
MethotrexateModerateAntimetabolite for cancer treatment
Glutamic AcidLowAmino acid; neurotransmitter
N-Acetyl-L-Glutamic AcidModerateNutritional supplement
5-FluorouracilLowChemotherapy for various cancers

This table illustrates how this compound retains functional characteristics that may influence biological activity and pharmacokinetics despite being primarily an impurity of Pemetrexed.

特性

分子式

C25H25N6Na3O9

分子量

622.5 g/mol

IUPAC名

trisodium;(2S)-2-[[(4S)-4-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxylatobutanoyl]amino]pentanedioate

InChI

InChI=1S/C25H28N6O9.3Na/c26-25-30-20-19(22(36)31-25)14(11-27-20)6-3-12-1-4-13(5-2-12)21(35)29-16(24(39)40)7-9-17(32)28-15(23(37)38)8-10-18(33)34;;;/h1-2,4-5,11,15-16H,3,6-10H2,(H,28,32)(H,29,35)(H,33,34)(H,37,38)(H,39,40)(H4,26,27,30,31,36);;;/q;3*+1/p-3/t15-,16-;;;/m0.../s1

InChIキー

WUUKQGFDPJBYPJ-XYTXGRHFSA-K

異性体SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]

正規SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)NC(CCC(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。